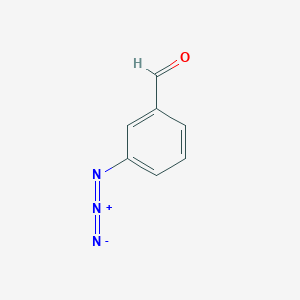

3-Azidobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Azidobenzaldehyde is an organic compound characterized by the presence of an azide group attached to the benzaldehyde structure

Aplicaciones Científicas De Investigación

3-Azidobenzaldehyde has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, such as quinoline derivatives.

Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Mecanismo De Acción

Target of Action

It is known to participate in chemical reactions as a reagent, particularly in the synthesis of quinazoline-3-oxides .

Mode of Action

3-Azidobenzaldehyde interacts with its targets through chemical reactions. For instance, it is involved in a palladium-catalyzed three-component reaction with isocyanide and hydroxylamine hydrochloride . This reaction involves the concatenation of azide–isocyanide denitrogenative coupling .

Biochemical Pathways

It is known to participate in the synthesis of quinazoline-3-oxides , which are involved in various biochemical pathways.

Result of Action

The result of this compound’s action is the formation of new compounds. For example, it is used in the synthesis of quinazoline-3-oxides . The exact molecular and cellular effects of these compounds would depend on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the palladium-catalyzed three-component reaction involving this compound is sensitive to reaction conditions such as temperature and the presence of other reagents .

Safety and Hazards

Azides, including 3-Azidobenzaldehyde, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Therefore, caution should be exercised when using azides. Both organic and inorganic azides can be heat- and shock-sensitive and can explosively decompose with little input of external energy .

Direcciones Futuras

Future research on 3-Azidobenzaldehyde could focus on developing new synthetic methods and exploring its potential applications in various fields. For example, a recent study highlighted 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives . Another study discussed nucleophilic transformations of azido-containing carbonyl compounds .

Análisis Bioquímico

Biochemical Properties

3-Azidobenzaldehyde is known to participate in various biochemical reactions. It has been used in the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . This process involves a one-pot, three-step cascade process engaging five reactive centers

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves a series of chemical reactions. For instance, it has been used in a palladium-catalyzed three-component reaction involving isocyanide and hydroxylamine hydrochloride, leading to the rapid elaboration of quinazoline 3-oxides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Azidobenzaldehyde can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-bromobenzaldehyde with sodium azide in a polar aprotic solvent such as dimethylformamide. The reaction typically proceeds under mild conditions, yielding the desired azide compound .

Industrial Production Methods: Industrial production of this compound often employs continuous-flow processes to ensure safety and efficiency. The use of azidotrimethylsilane as the azide source in the presence of copper(II) triflate has been reported to provide high yields of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-Azidobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the azide group can yield primary amines.

Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium azide (NaN3) in polar aprotic solvents.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Primary amines.

Substitution: Various azide-containing derivatives.

Comparación Con Compuestos Similares

2-Azidobenzaldehyde: Similar structure but with the azide group at the ortho position.

4-Azidobenzaldehyde: Azide group at the para position.

Benzyl azide: Lacks the aldehyde group but contains the azide functionality.

Uniqueness: 3-Azidobenzaldehyde is unique due to its specific positioning of the azide group, which influences its reactivity and applications. The meta position of the azide group allows for distinct chemical behavior compared to its ortho and para counterparts .

Propiedades

IUPAC Name |

3-azidobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-10-9-7-3-1-2-6(4-7)5-11/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJDGRYGBYCWMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2610668.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2610676.png)

![4-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2610682.png)

![2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2610685.png)